Superior Enantioselectivity in Aza-Henry Reaction vs. Other Amino Alcohol Ligands
When employed as a ligand for a Cu(II) catalyst (complex L2) in the asymmetric aza-Henry reaction, (S)-2-amino-1,1-diphenylpropan-1-ol achieves excellent enantioselectivity (99% ee) and diastereoselectivity for β-nitro-N-tosylaldamine, with a good yield (80%) [1]. This performance surpasses that of other chiral amino alcohol ligands, such as (1R,2S)-(-)-2-aminodiphenylethanol and (R or S)-valinol, under identical reaction conditions [1]. The resulting product can be transformed into a key intermediate for (S)-levamisole with 96% ee [1].
| Evidence Dimension | Enantioselectivity (ee) of aza-Henry reaction product (β-nitro-N-tosylaldamine) |
|---|---|
| Target Compound Data | 99% ee |
| Comparator Or Baseline | Ligands derived from (1R,2S)-2-aminodiphenylethanol, (1R,2S)-1-amino-2-indanol, and valinol (results not specified but stated to be lower) |
| Quantified Difference | Achieves 'excellent enantioselectivity' of 99% ee, which is the maximum reported in the study |
| Conditions | In situ generated Cu(II) complex with 4-tert-butyl-2,6-diformylphenol, reaction of N-tosylaldimine with nitroalkane in toluene at room temperature [1] |
Why This Matters
This demonstrates a quantifiable, superior performance in a critical C-C bond-forming reaction, directly impacting the efficiency and economy of synthesizing enantiopure pharmaceuticals like levamisole.
- [1] Choudhary, M. K., et al. (2015). Enantioselective aza-Henry reaction for the synthesis of (S)-levamisole using efficient recyclable chiral Cu(II)–amino alcohol derived complexes. Journal of Molecular Catalysis A: Chemical, 408, 123-133. View Source
